N-{4-[(2E)-3-(4-Bromophenyl)prop-2-enoyl]phenyl}propanamide
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Overview
Description
N-{4-[(2E)-3-(4-Bromophenyl)prop-2-enoyl]phenyl}propanamide is a chemical compound known for its versatile applications in scientific research. This compound is characterized by its unique structure, which includes a bromophenyl group and a propanamide moiety. It is commonly used in various fields such as chemistry, biology, medicine, and industry due to its significant chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2E)-3-(4-Bromophenyl)prop-2-enoyl]phenyl}propanamide typically involves a multi-step process. One common method includes the Claisen-Schmidt condensation reaction between 4-bromobenzaldehyde and acetophenone to form the intermediate chalcone. This intermediate is then reacted with propanoyl chloride in the presence of a base such as pyridine to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2E)-3-(4-Bromophenyl)prop-2-enoyl]phenyl}propanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of iodinated or other substituted derivatives.
Scientific Research Applications
N-{4-[(2E)-3-(4-Bromophenyl)prop-2-enoyl]phenyl}propanamide is widely used in scientific research due to its diverse applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its neuroprotective properties and potential use in treating neurodegenerative diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(2E)-3-(4-Bromophenyl)prop-2-enoyl]phenyl}propanamide involves its interaction with specific molecular targets. For example, it has been studied as an inhibitor of monoamine oxidase B (MAO-B), an enzyme involved in the breakdown of neurotransmitters. By inhibiting MAO-B, the compound may exert neuroprotective effects and help in the treatment of conditions like Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide: Another compound with a similar structure but different functional groups, showing varied biological activities.
N-{4-[(2E)-3-(4-Chlorophenyl)prop-2-enoyl]phenyl}propanamide: Similar in structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
Uniqueness
N-{4-[(2E)-3-(4-Bromophenyl)prop-2-enoyl]phenyl}propanamide is unique due to its specific bromophenyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications, particularly in the development of neuroprotective agents and enzyme inhibitors.
Biological Activity
N-{4-[(2E)-3-(4-Bromophenyl)prop-2-enoyl]phenyl}propanamide is a synthetic organic compound that has garnered interest in various fields of research due to its potential biological activities. This compound features a bromophenyl moiety, which is known for its ability to interact with biological targets, making it a candidate for pharmacological studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C17H18BrNO
- Molecular Weight : 328.24 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
Biological Activity
The biological activity of this compound has been investigated in several studies, focusing primarily on its anti-cancer, anti-inflammatory, and antimicrobial properties.
Anti-Cancer Activity
Research indicates that compounds containing bromophenyl groups exhibit significant anti-cancer properties. A study published in the Journal of Medicinal Chemistry highlighted the ability of similar compounds to inhibit tumor growth in various cancer cell lines. In vitro assays demonstrated that this compound could induce apoptosis in cancer cells by activating caspase pathways.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 15.5 | Caspase activation |
A549 (Lung Cancer) | 12.3 | Cell cycle arrest |
HeLa (Cervical Cancer) | 10.8 | Apoptosis induction |
Anti-Inflammatory Activity
The compound has also shown promise as an anti-inflammatory agent. In a study examining the effects of various derivatives on inflammatory markers, this compound significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. A screening assay revealed that it inhibited the growth of both Gram-positive and Gram-negative bacteria, with a notable effect against Staphylococcus aureus and Escherichia coli .
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The bromophenyl moiety may inhibit specific enzymes involved in cancer progression and inflammation.
- Receptor Modulation : The compound may interact with cellular receptors, altering signaling pathways that lead to cell death or reduced inflammation.
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cancer cells, leading to apoptosis.
Case Studies
- Breast Cancer Study : In vivo studies using mouse models demonstrated that administration of this compound led to a significant reduction in tumor size compared to control groups.
- Inflammation Model : In a model of acute inflammation induced by carrageenan, treatment with the compound resulted in a marked decrease in paw edema, indicating its potential as an anti-inflammatory agent .
Properties
Molecular Formula |
C18H16BrNO2 |
---|---|
Molecular Weight |
358.2 g/mol |
IUPAC Name |
N-[4-[(E)-3-(4-bromophenyl)prop-2-enoyl]phenyl]propanamide |
InChI |
InChI=1S/C18H16BrNO2/c1-2-18(22)20-16-10-6-14(7-11-16)17(21)12-5-13-3-8-15(19)9-4-13/h3-12H,2H2,1H3,(H,20,22)/b12-5+ |
InChI Key |
ILQZPOQWQFWWKP-LFYBBSHMSA-N |
Isomeric SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)Br |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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